Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate
Overview
Description
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a chemical compound with the molecular formula C14H18N2O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate consists of a pyridyl group attached to a pyrrolidinyl group via a carbon chain. The carbon chain also contains an acrylate group attached to an ethyl group .Scientific Research Applications
C14H18N2O2 C_{14}H_{18}N_{2}O_{2} C14H18N2O2
and a molecular weight of 246.30 , is used in various research fields. Below are detailed sections for each unique application:Proteomics Research
This compound is utilized in proteomics research where it serves as a precursor or a reagent in the study of protein structures and functions. Its reactive acrylate group can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry or other proteomic techniques .
Polymer Synthesis
Acrylates like Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate are key monomers in polymer synthesis . They are used to create polymers with specific characteristics such as flexibility, toughness, and transparency. These polymers have applications in coatings, adhesives, and biomedical devices .
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate are currently unknown. This compound is used in proteomics research
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
As a tool in proteomics research , it may influence protein expression or function, but specific effects depend on the context of its use.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSYRIPSIMQJU-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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